Cas no 2229370-35-6 (3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine)

3-Chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine is a fluorinated heterocyclic compound featuring an azetidine core substituted with a methyl group and a phenoxy moiety bearing chloro and trifluoromethyl functional groups. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased binding affinity and bioavailability, while the chloro substituent offers further reactivity for derivatization. The compact azetidine ring provides conformational rigidity, potentially improving target selectivity. This compound is particularly useful in the development of bioactive molecules, where its balanced steric and electronic characteristics facilitate optimization of potency and pharmacokinetic profiles.
3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine structure
2229370-35-6 structure
Product Name:3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine
CAS No:2229370-35-6
MF:C11H11ClF3NO
MW:265.65935254097
CID:5750754
PubChem ID:165706701
Update Time:2025-05-24

3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 2229370-35-6
    • EN300-1966084
    • 3-[3-chloro-5-(trifluoromethyl)phenoxy]-3-methylazetidine
    • 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine
    • Inchi: 1S/C11H11ClF3NO/c1-10(5-16-6-10)17-9-3-7(11(13,14)15)2-8(12)4-9/h2-4,16H,5-6H2,1H3
    • InChI Key: AZJCOCOJNLTREE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)C=C(C=1)OC1(C)CNC1

Computed Properties

  • Exact Mass: 265.0481262g/mol
  • Monoisotopic Mass: 265.0481262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 21.3Ų

3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine Pricemore >>

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Additional information on 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine

Research Brief on 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine (CAS: 2229370-35-6): Recent Advances and Applications

The compound 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine (CAS: 2229370-35-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This azetidine derivative, characterized by its unique trifluoromethyl and chloro-substituted phenoxy group, exhibits promising pharmacological properties, particularly in the development of novel therapeutic agents. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs targeting central nervous system (CNS) disorders, inflammatory diseases, and metabolic syndromes.

One of the most notable advancements in the research of 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine is its application in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuromodulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a critical scaffold for designing ligands with high affinity for serotonin and dopamine receptors. The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable candidate for further preclinical evaluation.

In addition to its CNS applications, recent investigations have highlighted the compound's role in anti-inflammatory drug development. A research team at the University of Cambridge reported that 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory pathways. The study, published in Bioorganic & Medicinal Chemistry Letters, suggests that modifications to the azetidine ring could further optimize its selectivity and efficacy, paving the way for next-generation anti-inflammatory agents.

Another groundbreaking study, conducted by researchers at the National Institutes of Health (NIH), explored the compound's potential in oncology. The team found that 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine acts as a potent inhibitor of protein kinases involved in cancer cell proliferation. The study, which utilized high-throughput screening and molecular docking techniques, identified the compound's ability to disrupt key signaling pathways in breast and lung cancer cell lines. These findings were published in the Journal of Biological Chemistry in early 2024, underscoring the compound's versatility in therapeutic applications.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine. A recent review in Organic Process Research & Development highlighted the need for more efficient synthetic routes to improve yield and reduce production costs. Additionally, further pharmacokinetic and toxicological studies are required to fully assess the compound's safety profile in vivo.

In conclusion, 3-3-chloro-5-(trifluoromethyl)phenoxy-3-methylazetidine (CAS: 2229370-35-6) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse applications—from CNS disorders to oncology—highlight its potential as a multifunctional scaffold for drug discovery. Future studies should focus on optimizing its synthetic accessibility and expanding its therapeutic repertoire through targeted modifications.

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